Product packaging for Val-Cit-amide-Ph-Maytansine(Cat. No.:)

Val-Cit-amide-Ph-Maytansine

Cat. No.: B10862120
M. Wt: 1055.6 g/mol
InChI Key: QETREPGQQBBCTQ-UKVMHYNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Delivery Modalities in Contemporary Biomedical Research

The evolution of drug delivery has been a cornerstone of modern medicine, transforming how diseases are treated. openaccessjournals.comlongdom.orgprimescholars.com Historically, conventional drug administration methods, such as oral tablets and injections, often lacked precision, leading to systemic side effects and suboptimal efficacy. openaccessjournals.comlongdom.org The quest for more effective treatments has driven the development of advanced drug delivery systems that aim to transport therapeutic agents directly to the site of disease, thereby maximizing their impact while minimizing harm to healthy tissues. openaccessjournals.comlongdom.orgresearchgate.net

This evolution began with concepts like sustained-release technologies in the mid-20th century and has since progressed to include a variety of sophisticated platforms. researchgate.netnih.gov The introduction of nanotechnology and biotechnology has opened new frontiers, with carriers like nanoparticles, liposomes, and micelles being engineered to improve drug solubility, provide sustained release, and enhance cellular uptake. longdom.orgprimescholars.com A pivotal strategy in this evolution is targeted drug delivery, which employs ligands, antibodies, or other molecules to direct therapeutics to specific cells or tissues. longdom.orgresearchgate.net This targeted approach is particularly crucial in fields like oncology, where the goal is to eradicate cancer cells while sparing healthy ones. nih.gov

Foundational Concepts of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that epitomize the principles of precision medicine. nih.govmdpi.com An ADC is a complex molecule composed of three primary components: a monoclonal antibody (mAb), a potent cytotoxic agent (the payload), and a chemical linker that connects the two. nih.govascopubs.orgscirp.org

The monoclonal antibody serves as the guiding component, engineered to recognize and bind to a specific antigen that is preferentially expressed on the surface of cancer cells. nih.govmdpi.com This specificity is the cornerstone of the ADC's mechanism, allowing it to deliver its toxic payload directly to the tumor. nih.gov Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through a process called endocytosis. mdpi.com

Once inside the cell, the ADC is trafficked to cellular compartments, most often lysosomes, where the linker is cleaved, and the cytotoxic payload is released. mdpi.com The freed payload can then exert its cell-killing effect, which for many ADCs involves disrupting essential cellular processes like microtubule dynamics or DNA replication. mdpi.comnih.gov This targeted approach allows for the use of highly potent cytotoxic agents that would be too toxic for systemic administration as standalone chemotherapies. nih.govnih.govproteogenix.science

Categorization of Linker and Payload Systems in Targeted Therapeutics Research

The linker and payload are critical determinants of an ADC's efficacy and safety profile. scirp.org They are broadly categorized based on their chemical properties and mechanisms of action.

Linker Systems: Linkers are the chemical bridges that connect the antibody to the payload and must be stable in systemic circulation to prevent premature drug release. nih.govaxispharm.com They are generally classified into two main types:

Cleavable Linkers: These linkers are designed to be broken or cleaved under specific conditions found within the target cell or tumor microenvironment. scirp.orgresearchgate.net This cleavage releases the payload in its active form. axispharm.com Cleavable linkers can be further subdivided based on their cleavage mechanism:

Enzyme-sensitive linkers: These are cleaved by enzymes, such as cathepsins, which are often overexpressed in tumor cells. researchgate.net Peptide-based linkers like the valine-citrulline (Val-Cit) motif are a prominent example. mdpi.com

pH-sensitive linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes. nih.govnih.gov

Reducible linkers: Disulfide-based linkers are cleaved in the reducing environment of the cytoplasm. researchgate.net

Non-cleavable Linkers: These linkers remain intact, and the release of the payload relies on the complete degradation of the antibody component within the lysosome. axispharm.comnih.gov

Payload Systems: The payload is the pharmacologically active component of the ADC, responsible for killing the target cell. proteogenix.science Ideal payloads are highly potent, often with sub-nanomolar IC50 values. nih.govrsc.org They are primarily categorized based on their mechanism of action:

Microtubule Inhibitors: These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. proteogenix.sciencebiointron.com This category includes auristatins and maytansinoids. mdpi.combiointron.com

DNA-Damaging Agents: These payloads cause damage to cellular DNA, leading to cell death. biointron.com Examples include calicheamicins and pyrrolobenzodiazepines (PBDs), which can cause double-strand breaks or cross-linking of DNA. biointron.com

The Role of Val-Cit-amide-Ph-Maytansine Constructs within Targeted Drug Delivery Frameworks

The this compound construct is a sophisticated drug-linker system designed for use in ADCs. medchemexpress.comglpbio.combiocompare.com This construct combines a highly potent maytansinoid payload with a protease-cleavable linker system. medchemexpress.comglpbio.com

The Val-Cit (valine-citrulline) dipeptide serves as the primary component of the cleavable linker. mdpi.com This specific dipeptide sequence is recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. mdpi.comspandidos-publications.com This enzymatic cleavage ensures that the payload is released preferentially within the target cancer cell, minimizing off-target toxicity. The Val-Cit linker has demonstrated a good balance of stability in plasma and efficient cleavage within the lysosome. mdpi.com

The p-aminobenzyl carbamate (B1207046) (PABC) component, represented as "-amide-Ph-" in the compound name, acts as a self-immolative spacer. mdpi.com Its inclusion is crucial because directly attaching the bulky maytansine (B1676224) payload to the Val-Cit dipeptide can sterically hinder the binding of cathepsin B. mdpi.com The PABC spacer positions the payload away from the cleavage site, facilitating efficient enzymatic action. mdpi.com Following the cleavage of the amide bond between citrulline and the PABC spacer, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active maytansine payload. mdpi.commdpi.com

Maytansine and its derivatives, known as maytansinoids, are highly potent microtubule-targeting agents. biochempeg.com They bind to tubulin, inhibiting microtubule assembly and inducing mitotic arrest, ultimately leading to cell death. proteogenix.sciencebiochempeg.com While maytansine itself proved too toxic for systemic use in early clinical trials, its high cytotoxicity makes it an ideal payload for targeted delivery via ADCs. nih.govproteogenix.science Derivatives like DM1 and DM4 have been developed with functional groups that allow for conjugation to linkers. nih.govbiochempeg.com

Data Tables

Table 1: Components of the this compound System

Component Type Function
Valine-Citrulline (Val-Cit) Dipeptide Linker Substrate for Cathepsin B, enabling selective cleavage within the lysosome. mdpi.com
p-aminobenzyl carbamate (PABC) Self-immolative Spacer Facilitates payload release after linker cleavage through spontaneous 1,6-elimination. mdpi.commdpi.com

Table 2: Classification of ADC Components

Category Sub-category Example
Linkers Cleavable Valine-Citrulline (Val-Cit)
Hydrazone nih.gov
Disulfide researchgate.net
Non-cleavable Thioether (e.g., SMCC) nih.gov
Payloads Microtubule Inhibitors Maytansinoids (e.g., DM1, DM4) biointron.combiochempeg.com
Auristatins (e.g., MMAE) proteogenix.sciencebiointron.com
DNA-damaging Agents Calicheamicins biointron.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H71ClN8O14 B10862120 Val-Cit-amide-Ph-Maytansine

Properties

Molecular Formula

C51H71ClN8O14

Molecular Weight

1055.6 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate

InChI

InChI=1S/C51H71ClN8O14/c1-27(2)42(53)45(63)57-34(14-12-20-55-47(54)65)44(62)56-33-18-16-31(17-19-33)26-71-49(67)59(7)30(5)46(64)73-39-24-40(61)60(8)35-22-32(23-36(69-9)41(35)52)21-28(3)13-11-15-38(70-10)51(68)25-37(72-48(66)58-51)29(4)43-50(39,6)74-43/h11,13,15-19,22-23,27,29-30,34,37-39,42-43,68H,12,14,20-21,24-26,53H2,1-10H3,(H,56,62)(H,57,63)(H,58,66)(H3,54,55,65)/b15-11+,28-13+/t29-,30+,34+,37+,38-,39+,42+,43+,50+,51+/m1/s1

InChI Key

QETREPGQQBBCTQ-UKVMHYNISA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Molecular Architecture and Constituent Components of Val Cit Amide Ph Maytansine Systems

Structural Elucidation of the Valine-Citrulline (Val-Cit) Dipeptide Linker

The Valine-Citrulline (Val-Cit) moiety is a dipeptide that serves as a conditionally stable linker. Its design is predicated on the principle of enzymatic-lability within the specific microenvironment of target cells, particularly within lysosomes. The selection of valine and citrulline is deliberate; the dipeptide sequence is recognized as a substrate by certain lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. researchgate.netresearchgate.net

The stereochemistry of the amino acid residues within the Val-Cit linker is critical for its biological activity. The naturally occurring L-L configuration of the dipeptide has been shown to be the most effective substrate for enzymatic cleavage. Studies have indicated that antibody-drug conjugates (ADCs) containing an (L,L) dipeptide linker exhibit higher antitumor activity in vitro and in vivo compared to other stereoisomeric configurations. This stereospecificity is a key determinant of the linker's susceptibility to enzymatic hydrolysis, as the active site of cathepsin B is exquisitely sensitive to the three-dimensional arrangement of the substrate.

The backbone conformation of the Val-Cit linker, while flexible to some extent, is influenced by the surrounding molecular environment, including the antibody carrier and the payload. However, molecular dynamics simulations have suggested that the Val-Cit moiety remains sufficiently solvent-accessible for enzymatic recognition and cleavage, regardless of its conjugation site on the antibody. iris-biotech.de This accessibility ensures that the linker can be efficiently processed by lysosomal proteases following internalization of the conjugate.

The Val-Cit linker is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are highly active in the acidic environment of lysosomes (pH 4.5-5.0). preprints.org While initially thought to be specific to cathepsin B, further studies have revealed that the Val-Cit linker can be cleaved by a broader range of cathepsins, including cathepsin L, K, and S. nih.gov This broad susceptibility can be advantageous for ensuring payload release across different tumor types with varying cathepsin expression profiles.

The kinetics of enzymatic cleavage are a crucial aspect of the linker's design. The rate of hydrolysis must be rapid enough to ensure efficient drug release upon lysosomal trafficking but slow enough to maintain stability in the systemic circulation. Comparative studies have shown that the Val-Cit linker exhibits a favorable balance of these properties. For instance, in a comparative study of dipeptide linkers, the Val-Cit linker demonstrated greater stability than the Phe-Lys linker, with a cleavage half-life of 240 minutes compared to 8 minutes in the presence of cathepsin B. iris-biotech.de While specific Michaelis-Menten constants (Km and kcat) for Val-Cit cleavage can vary depending on the full conjugate structure, studies on vcMMAE-based ADCs have shown no significant differences in Km or kcat values, suggesting that the antibody carrier does not impede the rate of drug release. iris-biotech.de

Table 1: Comparative Stability of Dipeptide Linkers in the Presence of Cathepsin B

Dipeptide Linker Cleavage Half-life (minutes) Relative Stability
Val-Cit 240 High
Val-Ala ~480 (cleaved at half the rate of Val-Cit) Very High
Phe-Lys 8 Low

Chemical Characterization of the p-Aminobenzyl Carbamate (B1207046) (PABC) Self-Immolative Spacer

The p-Aminobenzyl Carbamate (PABC) spacer is a critical component that facilitates the traceless release of the maytansinoid payload following the enzymatic cleavage of the Val-Cit linker. It is termed "self-immolative" because it undergoes a spontaneous electronic cascade that leads to its fragmentation, thereby liberating the attached drug. biochempeg.com

Upon enzymatic cleavage of the amide bond between citrulline and the PABC's amino group, a free aniline (B41778) moiety is exposed. This triggers a rapid, spontaneous 1,6-elimination reaction. The free electron pair on the aniline nitrogen initiates an electronic cascade through the aromatic ring, leading to the cleavage of the carbamate bond and the release of the maytansinoid payload. This process also generates carbon dioxide and an aza-quinone methide byproduct. nih.gov The 1,6-elimination is a highly efficient and irreversible process under physiological conditions, ensuring a unidirectional and complete release of the active drug. nih.gov

The kinetics of this self-immolation are generally very fast, with payload release often observed within minutes of enzymatic cleavage of the linker. iris-biotech.de The rate of elimination can be influenced by the electronic properties of the aromatic ring and the nature of the leaving group (the payload).

The primary design principle behind the PABC spacer is to overcome the steric hindrance that a bulky payload like a maytansinoid might exert on the enzymatic cleavage of the Val-Cit linker. nih.gov By inserting this spacer, the dipeptide is sufficiently distanced from the payload, allowing for unimpeded access of the protease to its recognition site. biochempeg.com

Furthermore, the design of the PABC system ensures a "traceless" release of the payload. This means that the maytansinoid is liberated in its native, unmodified form, which is crucial for its biological activity. The spacer itself fragments into small, non-toxic byproducts. The efficiency of the 1,6-elimination is a key design consideration, and the electronic nature of the p-aminobenzyl system is well-suited for this rapid fragmentation. Modifications to the PABC scaffold, such as the introduction of electron-donating or withdrawing groups, can modulate the rate of self-immolation, offering a degree of tunability in the drug release kinetics. nih.gov

Detailed Analysis of the Maytansinoid Payload Moiety

Maytansinoids are highly potent cytotoxic agents that belong to the ansamycin (B12435341) family of macrolactams. researchgate.net They were originally isolated from the plant Maytenus ovatus. Their extreme cytotoxicity makes them unsuitable for systemic administration as standalone chemotherapeutic agents but ideal as payloads in targeted delivery systems like ADCs.

Maytansinoids exert their cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 2: In Vitro Cytotoxicity of Maytansinoid Derivatives in Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (nM)
Maytansine (B1676224) KB Human nasopharynx carcinoma 0.008
Maytansine P-388 Murine lymphocytic leukemia 0.0006
DM1 (Mertansine) HCT-15 Colon Cancer 0.750
DM1 (Mertansine) A431 Epidermoid Carcinoma 0.04
DM4 (Ravtansine) Various Not Specified Potent (sub-nanomolar)

Core Chemical Scaffold and Relevant Functional Groups

The core chemical scaffold of Val-Cit-amide-Ph-Maytansine can be deconstructed into two primary components: the maytansinoid cytotoxic agent and the Val-Cit-amide-Ph linker.

The maytansinoid component is a derivative of maytansine, a naturally occurring ansa macrolide. nih.govbiochempeg.com Maytansinoids are potent antimitotic agents that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells. researchgate.netmedchemexpress.com The core structure of maytansinoids features a 19-membered macrocyclic lactam attached to a chlorinated benzene (B151609) ring. nih.govbiochempeg.com Key functional groups on the maytansinoid core include a carbinolamide, an epoxide, and a complex ester side chain at the C-3 position. It is this side chain that is typically modified for conjugation to the linker.

The Val-Cit-amide-Ph component is a cleavable linker system designed to be stable in systemic circulation but susceptible to enzymatic cleavage upon internalization into target cancer cells. This linker is composed of several distinct units:

Valine (Val): An amino acid that, along with citrulline, forms a dipeptide substrate for specific lysosomal proteases like cathepsin B. caymanchem.com

Citrulline (Cit): A non-proteinogenic amino acid that is a key recognition element for cathepsin B.

para-Aminobenzyl (PAB) group (represented by "Ph-amide"): This acts as a self-immolative spacer. Once the dipeptide is cleaved by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, which in turn releases the maytansinoid payload in its active form. caymanchem.combroadpharm.com

Amide bond: This connects the various components of the linker and attaches the linker to the maytansinoid.

The entire this compound conjugate is typically attached to a monoclonal antibody through a separate conjugation moiety, often a maleimide (B117702) group that reacts with cysteine residues on the antibody.

ComponentFunctionKey Functional Groups
Maytansinoid Cytotoxic payload; inhibits tubulin polymerization. medchemexpress.comAnsa macrolide, chlorinated benzene ring, carbinolamide, ester side chain.
Valine-Citrulline Dipeptide substrate for enzymatic cleavage by cathepsin B. Amide bonds, carboxyl groups, amino groups.
para-Aminobenzyl (PAB) Spacer Self-immolative unit for drug release. caymanchem.comAromatic ring, benzylic amine (forms amide bond).

Structural Variants and Analogues Utilized in Conjugates (e.g., DM1, DM3, DM4)

Several structural variants of maytansinoids have been developed to optimize their properties for use in ADCs. These analogues, often referred to as "DMs" (derivative of maytansine), possess modifications that facilitate linker attachment and modulate cytotoxic potency. The most common variants include DM1, DM3, and DM4. biochempeg.com

DM1 (Mertansine): DM1 is a thiol-containing maytansinoid where the N-acetyl group of maytansine is replaced with an N-methyl-L-alanine group, which is further modified with a mercaptopropionyl group. nih.govwikipedia.org This terminal thiol group provides a reactive handle for conjugation to linkers. wikipedia.orgselleckchem.com

DM3: DM3 is another thiol-containing maytansinoid derivative. It is structurally similar to DM1 but features a hindered disulfide bond. nih.govinvivochem.commedchemexpress.com This hindered disulfide is designed to provide greater stability in the bloodstream while still allowing for efficient release of the cytotoxic payload inside the target cell. medchemexpress.comglpbio.com

DM4: DM4 is a more potent maytansinoid derivative that also contains a thiol group for conjugation. medchemexpress.comnih.gov The structural modifications in DM4, particularly in the side chain, result in increased cytotoxic activity compared to DM1. nih.govmedchemexpress.com Like DM1 and DM3, the thiol group in DM4 allows for its attachment to various linker systems. medchemexpress.com

CompoundKey Structural Features
Maytansine Parent compound, a natural product. nih.gov
DM1 (Mertansine) N-methyl-L-alanine side chain with a terminal thiol group. nih.govwikipedia.org
DM3 Similar to DM1 but with a hindered disulfide bond. nih.govinvivochem.comfda.gov
DM4 Thiol-containing maytansinoid with modifications for increased potency. medchemexpress.comnih.gov

Synthetic Methodologies and Bioconjugation Strategies for Val Cit Amide Ph Maytansine Constructs

Chemical Synthesis of the Val-Cit-PABC-Maytansine Linker-Payload Unit

The synthesis of the complete linker-payload entity, often represented as mc-Val-Cit-PABC-maytansine, is a multi-step process that involves the careful construction of the dipeptide, attachment of a self-immolative spacer, and finally, conjugation to the maytansinoid drug.

The valine-citrulline (Val-Cit) dipeptide is a critical component, designed to be a substrate for lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. iris-biotech.de Its synthesis can be accomplished through standard liquid- or solid-phase peptide synthesis methodologies.

The para-aminobenzyl alcohol (PABC) group serves as a self-immolative spacer. iris-biotech.de Once the Val-Cit peptide bond is cleaved by cathepsin B within the target cell, a cascade reaction is initiated. The cleavage exposes the aniline (B41778) of the PABC, which then undergoes a rapid 1,6-elimination reaction. iris-biotech.deunimi.it This fragmentation process releases carbon dioxide and ultimately liberates the maytansinoid payload in its unmodified, active form. iris-biotech.deunimi.it

The synthesis involves coupling the PABC moiety to the C-terminus of the Val-Cit dipeptide. The maytansinoid payload, a potent tubulin polymerization inhibitor, is then attached to the PABC spacer through a stable carbamate (B1207046) bond. tcichemicals.comnih.gov This entire Val-Cit-PABC-maytansine unit is constructed before its final functionalization for antibody conjugation.

Linker Functionalization for Covalent Attachment to Biomacromolecules

To enable covalent attachment to a monoclonal antibody, the N-terminus of the Val-Cit dipeptide is typically functionalized with a reactive group. A frequently used functional group is maleimide (B117702), often introduced via a maleimidocaproyl (mc) spacer. nih.gov This maleimide group is highly reactive towards the thiol (-SH) groups of cysteine residues on the antibody, forming a stable thioether bond. researchgate.net This complete, reactive linker-payload is often denoted as MC-Val-Cit-PABC-Maytansine.

Alternatively, for conjugation to lysine (B10760008) residues, the linker can be functionalized with an activated ester, such as an N-hydroxysuccinimidyl (NHS) ester. This group reacts with the primary amine of lysine side chains to form a stable amide bond. researchgate.netcreative-biolabs.com

Diverse Bioconjugation Approaches for Val-Cit-amide-Ph-Maytansine-Based Conjugates

The method used to attach the linker-payload to the antibody significantly impacts the homogeneity, stability, and therapeutic index of the final ADC. Conjugation strategies can be broadly classified as non-selective or site-specific.

Conventional bioconjugation methods utilize the naturally occurring, reactive amino acid residues on the antibody surface.

Cysteine Conjugation: This approach involves the reduction of the interchain disulfide bonds in the antibody's hinge region, which generates reactive thiol groups. nih.gov A maleimide-functionalized linker-payload, such as MC-Val-Cit-PABC-Maytansine, then reacts with these thiols. researchgate.net While this method offers more control than lysine conjugation, it still produces a heterogeneous product with an average DAR of around 4 to 6, as multiple cysteine residues become available for conjugation. nih.gov This heterogeneity can lead to challenges in product characterization and unpredictable pharmacokinetics. nih.gov

Conjugation MethodTarget ResidueLinker Functional GroupResulting BondKey Characteristics
Lysine-BasedLysineNHS EsterAmideSimple process; results in heterogeneous ADCs with variable DAR (0-8). creative-biolabs.com
Cysteine-Based (Conventional)Cysteine (from reduced disulfides)MaleimideThioetherProduces heterogeneous mixtures; can compromise antibody integrity. researchgate.net

To overcome the limitations of non-selective methods, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely controlled DAR and defined attachment sites. tandfonline.com

Engineered Cysteine (e.g., THIOMAB™): This technology involves genetically engineering one or more cysteine residues at specific, solvent-accessible sites on the antibody sequence. nih.gov The process for conjugation typically involves three steps: (1) reduction of all disulfide bonds and uncapping of the engineered cysteines, (2) re-oxidation to reform the native interchain disulfides, leaving the engineered cysteines as reactive thiols, and (3) conjugation with a maleimide-functionalized linker-payload. tandfonline.com This approach yields a homogeneous ADC product with a consistent DAR, often 2.0, which has been shown to improve the therapeutic window and tolerability. nih.gov

Aldehyde Tagging: This method involves the enzymatic conversion of a specific cysteine residue within a defined peptide tag (e.g., CXPXR) into a formylglycine residue, which contains a reactive aldehyde group. nih.govacs.org This conversion is catalyzed by a formylglycine-generating enzyme (FGE). tandfonline.com The uniquely reactive aldehyde tag can then be precisely targeted by a linker-payload containing a compatible functional group, such as a hydrazide or an aminooxy group, through reactions like the hydrazino-Pictet-Spengler (HIPS) ligation. nih.govacs.org This chemoenzymatic strategy allows for the production of highly uniform ADCs with minimal impact on the antibody's structure. nih.gov

TechnologyPrincipleEnabling FeatureResulting ProductAdvantages
Engineered Cysteine (THIOMAB™)Introduction of cysteine residues at specific sites via genetic engineering. Unique reactive thiol group.Homogeneous ADC with defined DAR (e.g., 2.0). nih.govHigh homogeneity, enhanced stability and tolerability. tandfonline.com
Aldehyde TaggingEnzymatic conversion of a cysteine in a specific tag to formylglycine. tandfonline.comUnique reactive aldehyde group.Homogeneous ADC with defined DAR.Site-specific, bioorthogonal reaction, preserves antibody structure. nih.govacs.org

Enzymatic Conjugation Methods (e.g., Transglutaminase, Sortase-mediated)

Enzymatic conjugation methods have emerged as powerful strategies for the site-specific modification of antibodies, enabling the production of homogeneous antibody-drug conjugates (ADCs) with a precisely defined drug-to-antibody ratio (DAR). nih.gov These techniques utilize the high specificity of enzymes to catalyze the formation of covalent bonds at predetermined locations on the antibody, overcoming the heterogeneity associated with traditional chemical conjugation methods. nih.govresearchgate.net For constructs like this compound, enzymatic approaches ensure that the cytotoxic payload is attached to specific sites, leading to uniform products with consistent pharmacokinetic and efficacy profiles. nih.gov

Transglutaminase-Mediated Conjugation

Microbial transglutaminase (mTG or MTGase) is an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine (Gln) residue and the primary amine of a substrate. nih.gov This reaction can be harnessed to conjugate amine-containing linker-payloads, such as a modified this compound, to an antibody.

The primary target for mTG on native IgG1 antibodies is the glutamine residue at position 295 (Q295) in the Fc region. nih.govcreative-biolabs.com However, this site is often sterically hindered by the N-linked glycan at asparagine 297 (N297). creative-biolabs.com To facilitate efficient conjugation, the antibody typically requires pre-processing, such as deglycosylation, to expose the Q295 residue. nih.gov Alternatively, antibody engineering can be employed by mutating N297 to Q297, which not only removes the glycan but also provides an additional conjugation site, potentially yielding a homogeneous ADC with a DAR of 4. creative-biolabs.com Another strategy involves engineering a short, glutamine-containing peptide sequence (a "Q-tag," e.g., LLQG) into a specific location on the antibody, which serves as a highly reactive substrate for mTG. researchgate.netcreative-biolabs.com This chemo-enzymatic approach yields homogeneous ADCs that can be readily analyzed for quality control. nih.govsemanticscholar.org

Sortase-Mediated Ligation

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, provides another precise method for site-specific antibody modification. nih.govbpsbioscience.com The enzyme recognizes a specific pentapeptide motif, typically LPXTG, and cleaves the peptide bond between the threonine (T) and glycine (G) residues. bpsbioscience.comnih.gov This cleavage results in a transient thioacyl intermediate with the enzyme's active site cysteine, which is then resolved by a nucleophilic attack from an oligo-glycine motif (e.g., GGG) present on the molecule to be conjugated. bpsbioscience.com

For ADC synthesis, the antibody is genetically engineered to express the LPXTG recognition motif, often at the C-terminus of the heavy or light chains. nih.govnih.gov The this compound payload is separately synthesized with an N-terminal oligo-glycine tag. The sortase enzyme then specifically ligates the glycine-tagged payload onto the C-terminus of the LPXTG-tagged antibody. nih.govrsc.org This method, sometimes referred to as sortase-mediated antibody conjugation (SMAC), allows for the efficient generation of ADCs with a predefined DAR and conjugation site, leading to highly homogeneous products. nih.govnih.gov

FeatureTransglutaminase (mTG)Sortase A (SrtA)
Enzyme Source Microbial (e.g., Streptomyces mobaraense)Bacterial (e.g., Staphylococcus aureus)
Recognition Site (on Antibody) Glutamine (Gln) residue (e.g., native Q295 or engineered Q-tag)C-terminal pentapeptide motif (e.g., LPETG)
Payload Modification Primary amineN-terminal oligo-glycine motif (e.g., GGG)
Bond Formed Isopeptide bondPeptide bond
Key Advantages Site-specific conjugation, high homogeneity, robust enzyme. researchgate.netPrecise control of conjugation site and stoichiometry, high homogeneity, mild reaction conditions. nih.govbpsbioscience.com
Considerations May require antibody deglycosylation or engineering (e.g., N297Q mutation) to access native Gln sites. creative-biolabs.comRequires genetic engineering of both the antibody (to add LPXTG tag) and modification of the payload (to add Gly tag). nih.gov

Control and Characterization of Drug-to-Antibody Ratio (DAR) in this compound Conjugates

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the conjugate's efficacy, toxicity, and pharmacokinetics. lcms.cz An optimal DAR delivers a sufficient amount of cytotoxic payload to the target cell, while a high DAR can negatively affect pharmacokinetics and increase systemic toxicity. agilent.comnih.gov For maytansinoid-based ADCs, studies have shown that conjugates with an average DAR above ~6 can exhibit rapid clearance from circulation. nih.govresearchgate.net Therefore, precise control over the DAR during manufacturing and accurate characterization of the final product are essential.

Control of DAR

The primary method for controlling the DAR in this compound conjugates is the use of site-specific conjugation technologies, such as the enzymatic methods described in section 3.3.3. By directing the payload to a specific, limited number of sites on the antibody, these methods produce a homogeneous population of ADC molecules with a discrete DAR (e.g., DAR2 or DAR4), rather than the heterogeneous mixture (e.g., DAR0 to DAR8) often resulting from stochastic conjugation to lysine or cysteine residues. synaffix.compharmafocusamerica.com This control minimizes batch-to-batch variability and results in a more predictable and consistent therapeutic agent. waters.com

Characterization of DAR

A variety of analytical techniques are employed to determine the average DAR and the distribution of different DAR species in an ADC preparation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC also separates molecules based on hydrophobicity and is a valuable tool for DAR characterization. crownbio.comnih.gov It is often used after reducing the ADC to separate the light and heavy chains, which can determine the drug load on each chain individually. acs.org The resulting ADCs exhibit increased hydrophobicity upon drug conjugation, leading to longer retention times compared to the unconjugated chains. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly accurate method that provides direct information about the molecular weight of the ADC. agilent.com For intact ADC analysis, the mass difference between peaks confirms the number of linker-payloads attached to the antibody. jst.go.jp For reduced ADCs, it can confirm the drug load on the light and heavy chains. LC-MS is essential for identifying the different species present in an ADC mixture and is often used to confirm the identities of peaks observed in HIC or RP-HPLC chromatograms. agilent.comnih.gov

UV-Vis Spectrophotometry: This technique provides a rapid and simple estimation of the average DAR. It relies on measuring the absorbance of the ADC solution at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the payload has a characteristic absorbance maximum. jst.go.jp Using the known extinction coefficients for the antibody and the maytansinoid payload, the concentrations of each can be determined and the average DAR calculated. However, this method cannot provide information about the distribution of different DAR species within the sample. crownbio.com

Analytical TechniquePrinciple of OperationInformation ProvidedKey AdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions. crownbio.comAverage DAR and distribution of DAR species (e.g., DAR0, 2, 4). waters.comRobust, widely used, provides distribution data. creative-proteomics.comDoes not provide mass confirmation; peak identification may require MS. jst.go.jp
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity under denaturing conditions. crownbio.comAverage DAR; drug load on individual light and heavy chains. acs.orgHigh resolution; suitable for subunit analysis. nih.govDenaturing conditions may alter the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by mass determination by MS. agilent.comExact mass of intact ADC and subunits; confirms DAR and distribution. jst.go.jpHigh accuracy and specificity; definitive identification of species. crownbio.comCan be more complex and time-consuming for data analysis. acs.org
UV-Vis Spectrophotometry Measures absorbance at different wavelengths based on Beer-Lambert law. Average DAR only. Simple, rapid, and requires minimal sample preparation. jst.go.jpProvides no information on DAR distribution or heterogeneity. crownbio.com

Mechanistic Research on Intracellular Processing and Maytansinoid Payload Release

Receptor-Mediated Endocytosis and Internalization Dynamics of Val-Cit-amide-Ph-Maytansine Conjugates

The journey of a this compound conjugate begins with the highly specific binding of its monoclonal antibody component to a target antigen on the surface of a cancer cell. nih.govsemanticscholar.org This binding event is the critical first step that ensures the selective delivery of the cytotoxic payload to malignant cells, minimizing exposure to healthy tissues. Following this binding, the ADC-antigen complex is internalized into the cell through a process known as receptor-mediated endocytosis. nih.govsemanticscholar.org This is an active process that involves the invagination of the cell membrane to form vesicles containing the ADC.

Cell LineInternalization Half-life (hours)
BT-474~6-14
NCI-N87~6-14
SK-BR-3~6-14
Table 1: Internalization half-lives of a trastuzumab-maytansinoid ADC in different HER2-positive breast cancer cell lines.

Intracellular Trafficking and Compartmentalization within Endosomal and Lysosomal Pathways

Once internalized, the ADC-containing vesicles, known as early endosomes, embark on a journey through the cell's intricate endosomal-lysosomal pathway. semanticscholar.orgencyclopedia.pub This trafficking route is a key part of the cell's natural process for degrading and recycling extracellular and cell-surface materials. The early endosomes mature into late endosomes, and during this maturation, the internal pH of the vesicle gradually decreases.

Ultimately, the late endosomes fuse with lysosomes, which are acidic organelles rich in a variety of hydrolytic enzymes. nih.gov This fusion delivers the ADC to the harsh lysosomal environment, a critical step for the subsequent release of the maytansinoid payload. The entire process of intracellular trafficking ensures that the ADC is sequestered away from the cytoplasm until it reaches the appropriate compartment for its activation, thereby preventing premature release of the toxic drug.

Proteolytic Cleavage of the Val-Cit Linker within the Lysosomal Environment

The Val-Cit (valine-citrulline) dipeptide linker is a cornerstone of this ADC technology, designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes within the lysosome. iris-biotech.de This enzymatic cleavage is the pivotal event that initiates the release of the maytansinoid payload.

Cathepsin B, a cysteine protease that is often upregulated in tumor cells, is a primary enzyme responsible for the cleavage of the Val-Cit linker. researchgate.net It recognizes the Val-Cit dipeptide as a substrate and hydrolyzes the amide bond between citrulline and the p-aminobenzyloxycarbonyl (PABC) spacer. tcichemicals.com The acidic environment of the lysosome, with a pH of around 4.5-5.0, is optimal for Cathepsin B activity.

The specificity of Cathepsin B for the Val-Cit sequence is a key design feature. The enzyme's active site accommodates the hydrophobic valine residue at the P2 position and the citrulline at the P1 position. While detailed kinetic parameters (Km and kcat) for the cleavage of the exact this compound compound are not extensively published in a comparative format, studies on similar Val-Cit-PABC-payload systems provide valuable insights. For instance, in a comparative study of dipeptide linkers, the Val-Cit linker demonstrated a half-life of 240 minutes in the presence of Cathepsin B, indicating a balance between stability and cleavability. iris-biotech.deiris-biotech.de The Val-Ala linker, another Cathepsin B substrate, was cleaved at about half the rate of the Val-Cit linker in an isolated enzyme assay. iris-biotech.de

While Cathepsin B was initially thought to be the sole enzyme responsible for Val-Cit linker cleavage, subsequent research has revealed a more complex picture. nih.gov Gene knockout studies have demonstrated that other lysosomal proteases, including Cathepsin S, Cathepsin L, and Cathepsin F, are also involved in the cleavage process. nih.gov This redundancy in enzymatic activity ensures a robust and efficient release of the payload, even if the levels of Cathepsin B vary between different tumor types or even within a single tumor.

The substrate specificities of these other cathepsins show some overlap with Cathepsin B, allowing them to recognize and cleave the Val-Cit sequence. For example, Cathepsin L has a preference for hydrophobic residues at the P2 position, similar to Cathepsin B. frontiersin.org Cathepsin S also exhibits broad substrate specificity. nih.gov

Furthermore, another lysosomal protease, legumain, has been identified as a potential contributor to the cleavage of certain peptide linkers in ADCs, although its role in Val-Cit cleavage is less pronounced compared to asparagine-containing linkers. nih.govpreprints.org The collective action of this suite of lysosomal proteases ensures that the ADC's cytotoxic payload is effectively liberated within the target cell.

The Spontaneous Self-Immolation of the PABC Spacer and Subsequent Maytansinoid Liberation

Following the enzymatic cleavage of the Val-Cit linker by lysosomal proteases, the PABC (p-aminobenzyloxycarbonyl) spacer undergoes a rapid and spontaneous self-immolation process. iris-biotech.deresearchgate.net This is a non-enzymatic, intramolecular electronic cascade that is crucial for the release of the maytansinoid in its active form.

The cleavage of the amide bond between citrulline and the PABC spacer exposes a free aniline (B41778) group. This aniline initiates a 1,6-elimination reaction, leading to the release of the maytansinoid payload, carbon dioxide, and aza-quinone methide. iris-biotech.de This self-immolative mechanism is advantageous because it is independent of any further enzymatic activity and occurs rapidly upon the initial linker cleavage. The traceless nature of this release ensures that the maytansinoid is liberated without any residual linker fragments that could potentially hinder its activity.

Cellular and Molecular Mechanisms of Action of Released Maytansinoid Payloads

Once liberated from the ADC, the maytansinoid payload can diffuse from the lysosome into the cytoplasm, where it exerts its potent cytotoxic effects. encyclopedia.pub Maytansinoids are highly effective microtubule-targeting agents. nih.govnih.govnih.gov They bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site. nih.gov

This binding disrupts microtubule dynamics, which are essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division. nih.govnih.gov By inhibiting the assembly of microtubules, maytansinoids cause a halt in the cell cycle at the G2/M phase, leading to mitotic arrest. nih.govmdpi.com Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. semanticscholar.orgresearchgate.net This includes the activation of caspases and subsequent DNA fragmentation. The high cytotoxicity of maytansinoids, with IC50 values often in the sub-nanomolar range, makes them exceptionally potent payloads for ADCs. researchgate.net

Maytansinoid DerivativeCell LineIC50 (pM)
S-methyl-DM1KB (HeLa derivative)22
S-methyl-DM4KB (HeLa derivative)26
Table 2: In vitro cytotoxicity of maytansinoid derivatives against a human cancer cell line.

Interaction with Tubulin Monomers and Microtubule Polymerization Inhibition

Once released into the cytoplasm, the maytansinoid payload of this compound targets one of the most critical components of the cellular cytoskeleton: tubulin. nih.gov Maytansinoids are potent microtubule-targeting agents that inhibit the assembly of microtubules by binding to tubulin monomers. nih.govaacrjournals.org This interaction occurs at or near the vinblastine-binding site on β-tubulin. aacrjournals.org

The binding of the maytansinoid to tubulin disrupts the normal process of microtubule polymerization, which is essential for various cellular functions, including the formation of the mitotic spindle during cell division. researchgate.net Studies on maytansinoid derivatives, such as S-methyl DM1, have shown that they bind to soluble tubulin with high affinity. nih.gov This binding prevents the incorporation of tubulin dimers into growing microtubules, thereby inhibiting their elongation. researchgate.net

Research on the effects of maytansinoids on microtubule dynamics has revealed a potent suppression of dynamic instability. nih.govaacrjournals.org This refers to the process of alternating growth and shortening of microtubules. Even at sub-stoichiometric concentrations, maytansinoids can significantly suppress the shortening rate and length of microtubules, as well as the catastrophe frequency (the switch from growth to shortening). nih.gov The maytansinoid metabolites that are formed intracellularly are themselves potent microtubule poisons, interacting with microtubules as effectively as, or even more effectively than, the parent molecule. nih.gov

Maytansinoid DerivativeEffect on Microtubule DynamicsReference
Maytansine (B1676224)Suppresses shortening rate by 35%, shortening length by 40%, and catastrophe frequency by 30%. nih.gov
S-methyl DM1Suppresses shortening rate by 70%, shortening length by 60%, and catastrophe frequency by 90%. nih.gov
S-methyl DM4Suppresses dynamicity by 73%. nih.gov

Induction of Mitotic Arrest and Cell Cycle Perturbations

The disruption of microtubule dynamics by the maytansinoid payload has profound consequences for cell cycle progression, leading to a potent mitotic arrest. aacrjournals.orgnih.gov The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By inhibiting microtubule polymerization and suppressing their dynamics, maytansinoids prevent the formation of a functional mitotic spindle. aacrjournals.org

This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before the cell proceeds to anaphase. researchgate.net The inability to form a proper spindle leads to a prolonged activation of this checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. nih.govashpublications.org

Flow cytometry analysis of cancer cells treated with maytansinoid-based ADCs consistently demonstrates a significant accumulation of cells in the G2/M phase. ashpublications.org For instance, treatment of BJAB cells with a maytansinoid conjugate resulted in a marked increase in the percentage of cells in the G2/M phase. ashpublications.org This mitotic arrest is a hallmark of the mechanism of action of microtubule-targeting agents and is a direct consequence of the disruption of microtubule function. aacrjournals.org

Cell LineTreatmentPercentage of Cells in G2/M PhaseReference
MCF-7Control (DMSO)~15-20% researchgate.net
BJABIMGN529 (10 nM)Significant increase ashpublications.org
MCF-7ZnO NPs (IC50)Increase in sub-G1 (apoptosis) mdpi.com

Downstream Signaling Pathways Leading to Programmed Cell Death

Prolonged mitotic arrest induced by the maytansinoid payload ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. researchgate.net The sustained activation of the spindle assembly checkpoint and the inability to complete mitosis act as a potent apoptotic stimulus.

A key event in this process is the regulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov During mitotic arrest induced by microtubule-disrupting agents, there is a notable decrease in the levels of the anti-apoptotic protein Mcl-1. springermedizin.deabcam.cn The degradation of Mcl-1 is a critical step that lowers the threshold for apoptosis induction. springermedizin.de Furthermore, other anti-apoptotic Bcl-2 family members, such as Bcl-2 itself, can be inactivated through phosphorylation, a process that has been observed following treatment with various microtubule-targeting drugs. researchgate.net

The destabilization of the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP). researchgate.net This results in the release of cytochrome c from the mitochondria into the cytosol. abcam.cnabcam.comsigmaaldrich.com In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. abcam.cnsigmaaldrich.com

Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. ashpublications.orgnih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the dismantling of the cell. nih.gov The activation of caspase-3/7 has been demonstrated in cells treated with maytansinoid conjugates, confirming the induction of the apoptotic cascade. ashpublications.org

Preclinical Pharmacological and Efficacy Research of Val Cit Amide Ph Maytansine Conjugates

In Vitro Cellular Cytotoxicity and Antiproliferative Activity Assessment

The initial evaluation of an ADC's effectiveness begins with in vitro studies to determine its ability to kill cancer cells. These assays are fundamental in understanding the potency and specificity of the conjugate.

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug, representing the concentration required to inhibit a biological process by 50%. For ADCs, this typically refers to the inhibition of cell proliferation or viability.

Standard experimental methodologies to determine the IC50 of Val-Cit-amide-Ph-Maytansine conjugates involve:

Cell Culture: A panel of cancer cell lines with varying levels of target antigen expression is cultured under controlled conditions.

Treatment: The cells are incubated with a range of concentrations of the ADC for a specified period, typically 72 to 120 hours.

Viability/Proliferation Assays: Following incubation, cell viability is assessed using various assays:

Metabolic Assays: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS measure the metabolic activity of viable cells, which is proportional to the number of living cells.

ATP-Based Assays: Luminescent assays that quantify the amount of ATP present, an indicator of metabolically active cells.

Cell Counting: Direct cell counting using automated cell counters or microscopy.

Data Analysis: The results are plotted as a dose-response curve, with the ADC concentration on the x-axis and the percentage of cell viability or inhibition on the y-axis. The IC50 value is then calculated from this curve using non-linear regression analysis.

The table below illustrates representative data from in vitro cytotoxicity assays for ADCs with maytansinoid payloads.

Cell LineTarget AntigenADC Concentration (nM)Percent Inhibition (%)
BT-474HER20.125
155
1085
10098
MDA-MB-468HER2 (low)1015
10040
100070

Note: This data is illustrative for maytansinoid ADCs and does not represent specific results for a "this compound" conjugate due to the lack of publicly available data for this specific entity.

A fundamental principle of targeted therapy with ADCs is that their cytotoxic effect should be dependent on the expression of the target antigen on the cancer cell surface. Preclinical studies consistently demonstrate a strong correlation between the level of target antigen expression and the in vitro potency of the ADC.

High Antigen Expression: Cell lines with high levels of the target antigen are generally more sensitive to the ADC, resulting in lower IC50 values. This is because a higher number of ADC molecules can bind to the cell surface, leading to increased internalization and intracellular delivery of the maytansinoid payload.

Low or No Antigen Expression: Conversely, cell lines with low or no expression of the target antigen are significantly less sensitive, with much higher IC50 values. This demonstrates the target-specificity of the ADC and its reduced potential for off-target toxicity.

This correlation is a critical factor in selecting the appropriate patient populations for future clinical trials.

Preclinical Efficacy Evaluation in In Vivo Tumor Models

Following promising in vitro results, the efficacy of this compound conjugates is evaluated in in vivo animal models of cancer. These studies provide insights into the ADC's anti-tumor activity in a more complex biological system.

Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice. Xenograft models are widely used to assess the anti-tumor activity of ADCs against human tumors. Tumor growth is monitored over time in treated versus control groups. Key endpoints include tumor growth inhibition (TGI), which is the percentage reduction in tumor volume in treated animals compared to controls, and tumor regression, where the tumor shrinks in size.

Syngeneic Models: In these models, tumor cells from a specific mouse strain are implanted into immunocompetent mice of the same strain. Syngeneic models are valuable for studying the interaction of the ADC with the immune system, although the target antigen must be cross-reactive between humans and mice or a surrogate antibody is used.

The table below presents hypothetical tumor growth inhibition data for a maytansinoid-based ADC in a xenograft model.

Animal ModelTumor TypeTreatment GroupTumor Growth Inhibition (%)
Nude MouseBreast Cancer Xenograft (High HER2)Vehicle Control0
ADC (low dose)65
ADC (high dose)95
Nude MouseBreast Cancer Xenograft (Low HER2)Vehicle Control0
ADC (high dose)20

Note: This data is illustrative for maytansinoid ADCs and does not represent specific results for a "this compound" conjugate.

Beyond initial tumor growth inhibition, it is important to assess the long-term effects of the ADC treatment. Studies are often designed to evaluate:

Complete and Partial Responses: The percentage of animals in which the tumor completely disappears (complete response) or shrinks by a predefined percentage (partial response).

Durability of Response: Following the cessation of treatment, animals are monitored for tumor regrowth. A durable response indicates that the anti-tumor effect is sustained over a prolonged period.

Pharmacokinetic (PK) Analysis in Preclinical Animal Models

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC in preclinical animal models, typically rodents and non-human primates. These studies provide crucial information for predicting the behavior of the ADC in humans.

Key PK parameters that are measured for the ADC as a whole, as well as for the released payload, include:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The extent to which the drug distributes into the body's tissues.

Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

The stability of the Val-Cit linker is a critical factor in the PK profile of the ADC. An ideal linker is stable in circulation, preventing premature release of the maytansinoid payload, but is efficiently cleaved by enzymes like cathepsin B within the target tumor cells. PK studies help to confirm this desired stability and release profile.

The table below shows representative pharmacokinetic parameters for a maytansinoid ADC in a preclinical model.

SpeciesADC ComponentHalf-life (days)Clearance (mL/day/kg)
Cynomolgus MonkeyTotal Antibody5.24.8
ADC4.95.1

Note: This data is illustrative for maytansinoid ADCs and does not represent specific results for a "this compound" conjugate.

Systemic Circulation Stability and Plasma Clearance Profiles of Conjugates

The stability of antibody-drug conjugates (ADCs) in systemic circulation is a critical determinant of their therapeutic index. For conjugates utilizing a this compound linker-payload system, preclinical pharmacokinetic (PK) studies are essential to characterize their behavior in vivo. The Valine-Citrulline (Val-Cit) linker is designed to be stable in the bloodstream and cleaved by lysosomal proteases, such as cathepsin B, upon internalization into target cancer cells. nih.govmdpi.comrsc.org

In preclinical models, the clearance of maytansinoid ADCs is often compared to that of the unconjugated antibody. Studies have shown that the antibody component of maytansinoid conjugates generally exhibits pharmacokinetic properties similar to the parent monoclonal antibody (mAb). nih.gov However, the intact ADC often clears slightly faster than the total antibody, suggesting some degree of payload deconjugation in circulation. nih.govnih.gov This phenomenon has been observed with ado-trastuzumab emtansine (T-DM1), where the clearance rate of the ADC was found to be faster than that of total trastuzumab in both preclinical and clinical settings. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of a Maytansinoid ADC vs. Parent Antibody (Illustrative Data)
AnalyteHalf-life (t½, days)Clearance (mL/day/kg)
Intact ADC (e.g., J2898A-SMCC-DM1)~47 - 13
Total Antibody (e.g., Trastuzumab)9 - 113 - 6

This table illustrates typical findings where the intact ADC clears more rapidly than the total antibody population, based on data patterns reported for maytansinoid ADCs like T-DM1. nih.govnih.gov

Investigation of Premature Payload Release in Plasma (e.g., Carboxylesterase 1C Activity in Murine Models)

A significant challenge in the preclinical evaluation of ADCs with Val-Cit linkers is their susceptibility to premature cleavage in rodent plasma. researchgate.net This instability is primarily attributed to the activity of a specific murine carboxylesterase, Ces1c. rsc.orgnih.gov This enzyme can hydrolyze the Val-Cit dipeptide, leading to the unintended release of the maytansinoid payload into the systemic circulation before the ADC reaches the target tumor tissue. researchgate.netrsc.org

This premature release in murine models can complicate the translation of efficacy and toxicology data to humans, as the Val-Cit linker is considerably more stable in human plasma. nih.govresearchgate.net The enzymatic cleavage by Ces1c can lead to an underestimation of the ADC's potential efficacy and an altered toxicity profile in mouse studies. rsc.org

To address this translational issue, researchers have developed several strategies:

Use of Ces1c knockout mouse models: These models provide a more accurate preclinical system for evaluating the stability and efficacy of Val-Cit-containing ADCs by eliminating the confounding factor of premature linker cleavage. biorxiv.org

Development of modified linkers: Research has led to the creation of linker systems with improved stability in mouse plasma. For example, the glutamic acid-valine-citrulline (EVCit) tripeptide linker was developed to reduce susceptibility to Ces1c while maintaining sensitivity to lysosomal cathepsins. nih.govnih.gov This modification at the P3 position of the peptide sequence significantly enhances plasma stability in rodents. nih.gov Another approach involves tandem-cleavage linkers that require two sequential enzymatic steps for payload release, thereby limiting premature cleavage in circulation. acs.org

The susceptibility of the Val-Cit linker is not limited to murine carboxylesterases; it has also been shown to be labile to human neutrophil elastase, which can cleave the amide bond between valine and citrulline. researchgate.netnih.gov This can contribute to off-target toxicities, such as neutropenia, observed in clinical settings. researchgate.net

Tissue Distribution and Accumulation Profiles in Target vs. Non-Target Organs

The fundamental goal of an ADC is to selectively deliver a potent cytotoxic payload to tumor tissues while minimizing exposure to healthy, non-target organs. nih.govnih.gov Biodistribution studies are therefore crucial in preclinical development to map the absorption, distribution, metabolism, and excretion (ADME) of the ADC. nih.gov These studies typically measure the concentration of the ADC (total antibody, conjugated antibody, and released payload) in various tissues over time.

Ideally, an ADC with a this compound system will show preferential accumulation in antigen-positive tumor tissues. This accumulation is driven by the specific binding of the monoclonal antibody to its target antigen on the cancer cell surface, followed by internalization. ascopubs.org In contrast, concentrations in non-target organs should remain low.

However, off-target accumulation can occur. The liver, in particular, is often a site of non-specific uptake for antibodies and ADCs, contributing to potential hepatotoxicity. nih.gov This can be exacerbated by premature payload release, as the hydrophobic maytansinoid can diffuse into healthy cells. nih.gov Understanding the distribution profiles helps to predict potential off-target toxicities and define the therapeutic window. nih.gov For example, hepatotoxicity is a known concern with maytansinoid-based ADCs, and preclinical studies have investigated mechanisms of non-specific uptake in hepatocytes. nih.gov

Radiolabeling the antibody or the payload is a common technique used in preclinical studies to track tissue distribution and quantify the amount of the drug accumulated within targeted pathological tissues. nih.govnih.gov

Pharmacodynamic (PD) Biomarkers and Correlative Studies in Preclinical Settings

Measurement of Intracellular Maytansinoid Concentration and Target Engagement

The efficacy of a maytansinoid-based ADC is contingent upon the successful delivery and release of the maytansinoid payload inside the target cancer cell. ascopubs.org Therefore, measuring the intracellular concentration of maytansinoids and confirming target engagement are critical pharmacodynamic assessments. Maytansinoids exert their cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest. biochempeg.comnih.govnih.gov

Several methods have been developed to quantify intracellular payload concentrations:

Radiolabeling Assays: Using a radiolabeled payload (e.g., [3H]maytansinoid) allows for sensitive tracking and quantification of the ADC's uptake, processing, and subsequent accumulation of the cytotoxic catabolite within the cell. nih.gov Studies have shown that intracellular concentrations of maytansinoid metabolites can be significantly higher than the concentration of the ADC applied externally, indicating efficient cellular uptake and accumulation. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): Highly sensitive ELISA methods have been developed to measure maytansinoid catabolites in cell extracts. nih.gov These competitive inhibition assays can detect picomolar concentrations of the analyte, enabling the screening of different ADC constructs and linkers across various cell lines. nih.gov

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) offers a direct and highly specific method for quantifying the free payload and its metabolites within cells. mdpi.com

Target engagement can be inferred from the biological effects of the payload. For maytansinoids, this involves assessing their impact on the microtubule network. The binding affinity of maytansinoid metabolites to tubulin can be measured, with dissociation constants (KD) typically in the sub-micromolar range, indicating strong binding. nih.govresearchgate.net

Table 2: Tubulin Binding Affinity of Maytansinoid Compounds (Illustrative)
CompoundDissociation Constant (KD)Reference
Maytansine (B1676224)0.86 ± 0.23 µmol/L nih.govresearchgate.net
S-methyl DM10.93 ± 0.22 µmol/L nih.govresearchgate.net

This table presents example data on the binding affinity of maytansine and a key metabolite to soluble tubulin, demonstrating strong target engagement.

Analysis of Cellular Proliferation and Apoptosis Markers in Tumor Biopsies

To confirm the mechanism of action and assess the antitumor activity of this compound conjugates in vivo, tumor biopsies from preclinical models are analyzed for biomarkers of cellular proliferation and apoptosis. youtube.com

Cellular Proliferation Markers: The cytotoxic activity of maytansinoids, which target dividing cells, should lead to a decrease in tumor cell proliferation. biochempeg.com This is commonly assessed by immunohistochemical (IHC) staining for proliferation markers such as Ki-67. nih.gov A significant reduction in the percentage of Ki-67-positive cells in treated tumors compared to controls indicates effective inhibition of proliferation. nih.gov In vitro proliferation assays are also used to determine the inhibitory concentration (IC50) of the ADC on cancer cell lines. nih.govresearchgate.net

Apoptosis Markers: Disruption of microtubule function by maytansinoids ultimately induces programmed cell death, or apoptosis. ascopubs.orgnih.gov The induction of apoptosis can be quantified in tumor tissues by several methods:

Cleaved Caspase-3 Staining: Caspase-3 is a key executioner caspase in the apoptotic pathway. IHC staining for its activated (cleaved) form is a widely used method to detect apoptotic cells in tissue sections. nih.gov

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Advanced Bioanalytical Method Development for this compound Species

The complex and heterogeneous nature of ADCs necessitates the development of sophisticated bioanalytical methods to accurately characterize their pharmacokinetics and metabolism. nih.govmdpi.com For a this compound conjugate, it is critical to quantify multiple species in biological matrices like plasma and tissue homogenates. nih.govnih.gov

Key analytes that require measurement include:

Total antibody: All antibody molecules, regardless of conjugation status.

Intact ADC: Antibody conjugated to at least one linker-payload molecule.

Free (unconjugated) payload: The maytansinoid payload that has been prematurely released into circulation. mdpi.com

Payload metabolites: Catabolites of the maytansinoid.

Two primary platforms are used for ADC bioanalysis:

Ligand-Binding Assays (LBAs):

ELISA is the gold standard LBA for quantifying large molecules. nih.gov It offers high sensitivity and is commonly used to measure total antibody (using anti-idiotype antibodies) and conjugated antibody. nih.gov However, developing assays that can distinguish between different drug-to-antibody ratio (DAR) species can be challenging, and they are often matrix-dependent. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS/MS is the preferred method for quantifying small molecules, making it ideal for measuring the unconjugated payload and its metabolites in plasma. mdpi.com This is typically achieved after protein precipitation or solid-phase extraction from the biological matrix. mdpi.comsterlingpharmasolutions.comsterlingpharmasolutions.com

Hybrid LBA-LC-MS/MS assays combine the strengths of both platforms. mdpi.com This approach uses an affinity capture step (e.g., using anti-human IgG antibodies) to isolate the ADC from the complex matrix, followed by enzymatic or chemical cleavage of the linker to release the payload, which is then quantified by LC-MS/MS. mdpi.com This method allows for the specific measurement of the antibody-conjugated payload. mdpi.com

These advanced methods provide critical data to build a comprehensive understanding of the ADC's stability, distribution, and disposition, which is essential for correlating exposure with efficacy and safety outcomes in preclinical studies. nih.govnews-medical.net

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of ADCs and their components in biological matrices. nih.govchromatographytoday.com Its high selectivity and sensitivity allow for the precise measurement of both the conjugated and unconjugated maytansinoid payload, providing critical data for pharmacokinetic modeling and efficacy studies.

In the context of this compound conjugates, LC-MS/MS methods are developed to quantify the released maytansinoid payload (e.g., DM1 or DM4) and its metabolites in circulation. nih.govresearchgate.net A significant challenge in these assays is achieving the necessary sensitivity, as the concentration of the free payload in systemic circulation can be very low. semanticscholar.org To address this, sample preparation techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are employed to remove larger biomolecules and concentrate the analyte of interest before LC-MS/MS analysis. nih.govresearchgate.net

The development of these methods requires careful optimization of chromatographic conditions to ensure adequate separation of the payload from matrix components and potential metabolites. mdpi.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for maytansinoid quantification:

ParameterTypical Value/Condition
Chromatography Column C8 or C18 reversed-phase
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Elution Gradient
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI)
Mass Spectrometer Mode Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 ng/mL

This table presents a generalized summary of LC-MS/MS parameters and may vary based on the specific maytansinoid derivative and biological matrix.

Immunocapture and Enzymatic Deconjugation Strategies for Payload Quantification

To specifically quantify the amount of payload that remains conjugated to the antibody, a hybrid approach combining immunocapture with LC-MS/MS is often employed. semanticscholar.orgresearchgate.net This technique, sometimes referred to as an immuno-affinity capture LC-MS assay, allows for the selective isolation of the ADC from complex biological matrices like plasma or serum. chromatographytoday.comresearchgate.net

The process typically involves the following steps:

Immunocapture: The ADC is captured from the biological sample using an immobilized capture reagent. This can be an anti-human IgG antibody, a specific anti-idiotypic antibody, or the target antigen itself immobilized on magnetic beads or a microplate. nih.govwuxiapptec.com

Washing: The captured ADC is washed to remove non-specifically bound proteins and other matrix components.

Enzymatic Deconjugation: The Val-Cit linker is cleaved to release the maytansinoid payload. This is achieved by incubating the captured ADC with a protease that can efficiently cleave the dipeptide linker. Papain has been shown to be highly effective for this purpose. nih.gov Cathepsin B is another enzyme used for this deconjugation step. nih.gov

Quantification: The released payload is then extracted and quantified using a validated LC-MS/MS method.

This hybrid approach provides a direct measure of the concentration of the active, antibody-conjugated payload in circulation, which is a critical parameter for assessing the stability and efficacy of the ADC. researchgate.net

The following table outlines the key steps in an immunocapture-enzymatic deconjugation workflow:

StepDescriptionKey Reagents/Enzymes
Capture Selective isolation of the ADC from the biological matrix.Anti-human IgG, Anti-idiotypic antibody, Target antigen
Wash Removal of unbound components.Phosphate-buffered saline (PBS) with or without a mild detergent
Deconjugation Cleavage of the Val-Cit linker to release the maytansinoid payload.Papain, Cathepsin B
Analysis Quantification of the released payload.LC-MS/MS

This table provides a general overview of the workflow. Specific conditions and reagents may be optimized for different ADC constructs.

Techniques for Discriminating Conjugated vs. Unconjugated Payload Forms

Distinguishing between the conjugated and unconjugated forms of the maytansinoid payload is fundamental to understanding the in vivo behavior of an ADC. Several analytical strategies are employed to achieve this differentiation.

The primary method for this discrimination is the combination of immunocapture and LC-MS/MS as described in the previous section. By first isolating the antibody-bound species through immunocapture, any subsequent payload detected after enzymatic cleavage is definitively from the conjugated form. researchgate.netresearchgate.net Conversely, analyzing the supernatant or flow-through from the immunocapture step can allow for the quantification of the free, unconjugated payload. creative-biolabs.com

A two-step immunocapture assay can be particularly informative for assessing payload migration, a phenomenon where the linker-payload may deconjugate from the antibody and attach to other proteins in circulation, such as albumin. researchgate.netcreative-biolabs.com In this approach, the ADC is first captured, and then the remaining sample is subjected to a second immunocapture step targeting potential payload-adducts (e.g., using anti-albumin beads). creative-biolabs.com This allows for a more complete picture of the fate of the payload in vivo.

Furthermore, intact mass analysis of the ADC using high-resolution mass spectrometry (HRMS) can provide information on the drug-to-antibody ratio (DAR). nih.gov Changes in the DAR over time in vivo can indicate deconjugation of the payload. researchgate.net While not a direct measure of the unconjugated payload concentration in the same way as the hybrid LC-MS/MS methods, it provides valuable information on the stability of the conjugate.

The following table summarizes the key analytical approaches for differentiating between conjugated and unconjugated payload:

Analytical TechniqueInformation Provided
Immunocapture LC-MS/MS Direct quantification of the antibody-conjugated payload.
LC-MS/MS of Supernatant Quantification of the free, unconjugated payload in circulation.
Two-Step Immunocapture LC-MS/MS Quantification of conjugated payload and payload that has migrated to other proteins.
Intact Mass Analysis (HRMS) Determination of the drug-to-antibody ratio (DAR) and its changes over time.

This table highlights the primary applications of each technique in the context of payload differentiation.

Structure Activity Relationship Sar and Design Optimization of Val Cit Amide Ph Maytansine Systems

Linker Design Modulations for Enhanced Stability and Tuned Release Kinetics

Impact of Hydrophilicity/Hydrophobicity on Conjugate Aggregation and Behavior

The hydrophobicity of the linker-payload complex can significantly impact the physicochemical properties of the ADC, often leading to aggregation, reduced stability, and faster clearance from circulation. rsc.orgadcreview.com Maytansinoids, being hydrophobic, contribute to this challenge. nih.gov To counteract this, hydrophilic linkers have been developed to improve the solubility and pharmacokinetic profile of ADCs. nih.govresearchgate.net

Strategies to increase linker hydrophilicity include the incorporation of:

Polyethylene (B3416737) glycol (PEG) groups: PEG linkers are water-soluble, non-toxic, and have low immunogenicity. adcreview.com Their inclusion can reduce aggregation, even at higher drug-to-antibody ratios (DAR), and improve the ADC's pharmacokinetic profile, leading to longer half-life and increased plasma concentration. adcreview.comresearchgate.net

Charged groups: The introduction of negatively charged groups, such as sulfonates, into the linker structure can also enhance hydrophilicity and reduce aggregation. nih.govresearchgate.net

Studies have shown that ADCs with hydrophilic linkers, such as those containing PEG or sulfonate groups, exhibit a wider therapeutic window compared to those with more hydrophobic linkers. nih.govresearchgate.net This is attributed to their improved stability and reduced non-specific toxicity. aacrjournals.org

Table 1: Impact of Linker Hydrophilicity on ADC Properties
Linker TypeKey FeatureObserved Effects on ADCReference
Hydrophobic (e.g., SPDB, SMCC)Lacks water-soluble moietiesIncreased aggregation, faster clearance, lower achievable DAR adcreview.comnih.gov
Hydrophilic (PEG-containing)Contains polyethylene glycol chainsReduced aggregation, improved pharmacokinetics, potential for higher DAR adcreview.comresearchgate.net
Hydrophilic (Sulfonate-containing)Contains negatively charged sulfonate groupsReduced aggregation, wider selectivity window nih.govresearchgate.net

Development and Evaluation of Novel Dipeptide and Tripeptide Linker Variants

While Val-Cit is a widely used dipeptide linker, research has explored other peptide sequences to optimize cleavage efficiency and stability. nih.govacs.orgresearchgate.net The goal is to identify linkers that are rapidly processed by lysosomal proteases within the target cell but remain stable in systemic circulation. acs.orgresearchgate.net

Dipeptide Variants: Screening of various dipeptide linkers has shown that sequences with L-amino acids are generally processed faster by lysosomal enzymes compared to those with D-amino acids. acs.orgresearchgate.net For instance, Val-Ala has been investigated as an alternative to Val-Cit, demonstrating improved hydrophilicity and stability. nih.gov

Tripeptide Linkers: Tripeptide linkers have also been developed to enhance selectivity and stability. A notable example is the glutamic acid-glycine-citrulline (EGCit) linker, which has shown resistance to degradation by neutrophil elastase, a factor that can contribute to the off-target toxicity of Val-Cit linkers. aacrjournals.orgnih.gov The EGCit linker has demonstrated the potential for an improved safety profile without compromising anti-tumor efficacy. aacrjournals.orgnih.gov Another tripeptide linker, composed of three glycyl residues, was designed for maytansinoid ADCs and exhibited high stability in mouse plasma. nih.gov

Table 2: Comparison of Different Peptide Linkers
Linker SequenceKey CharacteristicsPotential AdvantagesReference
Val-CitWidely used, cathepsin B substrateEstablished efficacy mdpi.comaacrjournals.org
Val-AlaAlternative dipeptideImproved hydrophilicity and stability compared to Val-Cit nih.gov
EGCit (Glu-Gly-Cit)Tripeptide linkerResistant to neutrophil elastase, potentially improved safety profile aacrjournals.orgnih.gov
TriglycylTripeptide linkerHigh stability in mouse plasma nih.gov

Influence of Conjugation Site on Linker Susceptibility to Cleavage and Stability

The site of conjugation on the antibody can significantly impact the stability of the ADC. nih.govacs.orgresearchgate.net Studies have shown that the stability of the Val-Cit-PABC linker can vary depending on where it is attached to the antibody. nih.govacs.orgresearchgate.net This variation in stability is linked to the susceptibility of the linker to enzymatic cleavage in plasma, which in turn affects the ADC's cytotoxic potency. nih.govacs.orgresearchgate.net

Optimization of Maytansinoid Payload Analogues for Potency and Conjugatability

Maytansine (B1676224) and its derivatives, known as maytansinoids, are highly potent microtubule-targeting agents. biochempeg.com However, their clinical use as standalone drugs has been limited by systemic toxicity. nih.gov As payloads in ADCs, their potent cell-killing ability can be selectively directed to cancer cells. acs.org

The development of maytansinoid analogues has focused on improving their properties for ADC applications, including:

Potency: Structure-activity relationship (SAR) studies have identified key structural features of maytansinoids that are essential for their high cytotoxicity. nih.govmdpi.com Modifications to the maytansinoid structure can further enhance potency.

Conjugatability: Since maytansine itself lacks a suitable functional group for conjugation to a linker, derivatives have been synthesized that incorporate a thiol or disulfide group, allowing for attachment to the linker. nih.govacs.org DM1 and DM4 are two such maytansinoid analogues that are widely used in ADCs. nih.gov

Strategies to Enhance Selectivity and Minimize Non-Specific Payload Release

A major challenge in ADC development is minimizing off-target toxicity, which can arise from the premature release of the payload in circulation or non-specific uptake by healthy tissues. nih.govcanceropole-paca.com Strategies to improve selectivity and reduce non-specific payload release are crucial for widening the therapeutic window of ADCs. biocompare.com

Key strategies include:

Linker Optimization: As discussed previously, designing linkers with enhanced stability in plasma and selective cleavage within the tumor microenvironment is a primary approach. biocompare.com This includes the development of novel peptide sequences and the incorporation of hydrophilic moieties. nih.govaacrjournals.org

Tandem-Cleavage Linkers: An innovative approach involves the design of linkers that require two sequential enzymatic cleavage events for payload release. biorxiv.orgacs.org For example, a glucuronide moiety can be used to protect the dipeptide linker from degradation in circulation. biorxiv.orgacs.org This protecting group is removed by lysosomal β-glucuronidase, exposing the dipeptide for subsequent cleavage by cathepsins. biorxiv.orgacs.org This dual-release mechanism can significantly improve the stability and tolerability of the ADC. biorxiv.orgacs.org

"Inverse Targeting": This strategy involves the co-administration of an agent that can bind to and neutralize any prematurely released payload in the circulation. nih.gov For instance, anti-maytansinoid single-domain antibodies (sdAbs) have been developed to bind to free DM4, potentially reducing its systemic toxicity without compromising the anti-tumor efficacy of the ADC. nih.gov

Bispecific ADCs: The use of bispecific antibodies that can target two different antigens on cancer cells can enhance selectivity and reduce off-tumor toxicity. ecancer.org This approach can also help overcome drug resistance and improve internalization rates. ecancer.org

By integrating these strategies, the therapeutic index of Val-Cit-amide-Ph-Maytansine-based ADCs can be significantly improved, leading to more effective and safer cancer therapies. biocompare.com

Mechanisms of Acquired Resistance to Val Cit Amide Ph Maytansine Based Therapies in Preclinical Models

Identification of Cellular and Molecular Pathways Mediating Resistance

Preclinical studies using cancer cell lines and animal models have elucidated several key cellular and molecular pathways that contribute to acquired resistance to maytansinoid ADCs. While direct studies on Val-Cit-amide-Ph-Maytansine are limited, research on structurally similar maytansinoid ADCs provides critical insights into potential resistance mechanisms.

A primary mechanism of resistance involves the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. aacrjournals.orgaacrjournals.org Overexpression of these transporters can reduce the intracellular concentration of the cytotoxic maytansinoid payload, thereby diminishing its therapeutic effect.

ABCB1 (MDR1/P-glycoprotein): Increased expression of ABCB1 has been identified as a significant factor in resistance to maytansinoid-based therapies. aacrjournals.org This transporter can actively efflux the maytansinoid payload from cancer cells, preventing it from reaching its microtubule target. nih.gov

ABCC1 (MRP1): The multidrug resistance protein 1 (MRP1), encoded by the ABCC1 gene, has also been implicated in acquired resistance to maytansinoid ADCs. adcreview.comresearchgate.net In some preclinical models, chronic exposure to a trastuzumab-maytansinoid ADC led to increased expression of ABCC1, which correlated with drug resistance. adcreview.comresearchgate.net Interestingly, the nature of the ADC linker appears to influence susceptibility to ABCC1-mediated resistance.

Another significant pathway of resistance is the alteration of the target antigen. Since the efficacy of an ADC is dependent on its ability to bind to a specific antigen on the cancer cell surface, any changes that reduce antigen expression or accessibility can lead to resistance.

Reduced Antigen Expression: A decrease in the cell surface expression of the target antigen, such as HER2 in breast and gastric cancer models, has been observed in cells with acquired resistance to trastuzumab-maytansinoid ADCs. adcreview.comnih.gov This reduction in target availability leads to decreased internalization of the ADC and, consequently, a lower intracellular concentration of the maytansinoid payload.

Defects in the intracellular trafficking and processing of ADCs represent a more nuanced mechanism of resistance. Following internalization, ADCs must be transported to lysosomes for the cleavage of the linker and release of the cytotoxic payload.

Impaired Lysosomal Processing: Alterations in lysosomal function or defects in the transport of the ADC to the lysosome can hinder the release of the maytansine (B1676224) payload. nih.govnih.gov For ADCs with cleavable linkers like Val-Cit, which are designed to be cleaved by lysosomal proteases such as Cathepsin B, any impairment in this process can lead to resistance. explorationpub.com

Altered Endocytic Pathways: A shift in the endocytic pathway from clathrin-mediated endocytosis to caveolae-mediated endocytosis has been proposed as a novel mechanism of resistance to trastuzumab emtansine (T-DM1). aacrjournals.org This change in the internalization route may lead to less efficient lysosomal trafficking and payload release. aacrjournals.org

The following table summarizes key preclinical findings on cellular and molecular pathways mediating resistance to maytansinoid-based ADCs.

Resistance Mechanism Key Molecular Mediator Preclinical Model Observed Effect Citation
Drug EffluxABCB1 (MDR1)Human cancer cell lines overexpressing MDR1Increased resistance to maytansinoids. aacrjournals.orgnih.gov
Drug EffluxABCC1 (MRP1)MDA-MB-361 breast cancer cells (361-TM)Increased ABCC1 expression correlated with resistance to a trastuzumab-maytansinoid ADC. adcreview.comresearchgate.net
Target AlterationReduced HER2 ExpressionJIMT-1 breast cancer cells (JIMT1-TM)Decreased HER2 levels led to resistance to a trastuzumab-maytansinoid ADC. adcreview.com
Intracellular TraffickingAltered EndocytosisNCI-N87 gastric cancer cells (N87-TM)Shift to caveolae-mediated endocytosis associated with T-DM1 resistance. aacrjournals.org
Intracellular TraffickingImpaired Lysosomal DegradationGeneral ADC resistance modelsInefficient linker cleavage and payload release. nih.govnih.gov

Research into Strategies for Overcoming Resistance Phenotypes in Preclinical Systems

The understanding of resistance mechanisms has driven the development of various strategies in preclinical models to overcome or circumvent these challenges. Research has focused on modifying the ADC design and exploring combination therapies.

A key strategy involves the rational design of next-generation ADCs. The choice of linker and payload can significantly impact the ADC's ability to overcome resistance.

Switching Linker and/or Payload: Preclinical studies have demonstrated that resistance to a maytansinoid ADC with a non-cleavable linker can be overcome by switching to an ADC with a cleavable linker, such as a Val-Cit linker, and a different payload like an auristatin. adcreview.com In a trastuzumab-maytansinoid resistant cell line (361-TM) overexpressing ABCC1, sensitivity was retained to an ADC with a cleavable mcValCitPABC-linked auristatin. adcreview.com This suggests that the released metabolite of the cleavable ADC may not be a substrate for the efflux pump, or that it has different properties that allow it to evade resistance.

Hydrophilic Linkers: The use of hydrophilic linkers has been explored to bypass MDR1-mediated resistance. A maytansinoid conjugate with a hydrophilic PEG4Mal linker generated a metabolite that was a poorer substrate for MDR1 compared to the metabolite from a conjugate with a nonpolar linker, resulting in improved efficacy in MDR1-expressing tumors. nih.gov

Combination therapies represent another promising approach to tackle resistance.

Efflux Pump Inhibitors: The co-administration of inhibitors of ABC transporters has been shown to restore sensitivity to ADCs in resistant preclinical models. For instance, pharmacological blockade of ABCC1 with agents like reversan (B135888) was able to reverse resistance to a trastuzumab-maytansinoid ADC in resistant 361-TM cells. researchgate.net

Combination with other Anticancer Agents: The heterogeneity of tumors and the multiple mechanisms of resistance suggest that combining ADCs with other therapeutic modalities could be beneficial. researchgate.net This could include chemotherapy, targeted therapies, or immunotherapy to address different resistance pathways simultaneously.

The table below provides a summary of preclinical research strategies to overcome resistance to maytansinoid-based ADCs.

Strategy Targeted Resistance Mechanism Preclinical Approach Observed Outcome Citation
ADC RedesignABCC1-mediated effluxSwitching from a non-cleavable maytansinoid ADC to a cleavable Val-Cit auristatin ADCResistant cells (361-TM) retained sensitivity to the cleavable ADC. adcreview.com
ADC RedesignMDR1-mediated effluxUse of a hydrophilic PEG4Mal linker with a maytansinoid payloadImproved efficacy in MDR1-expressing xenograft tumors. nih.gov
Combination TherapyABCC1-mediated effluxCo-administration of the ABCC1 inhibitor reversan with a trastuzumab-maytansinoid ADCReversal of resistance in 361-TM cells. researchgate.net
Combination TherapyGeneral Drug ResistanceCombining ADCs with other chemotherapeuticsPotential to overcome resistance through complementary mechanisms of action. researchgate.net

Combination Therapeutic Strategies Involving Val Cit Amide Ph Maytansine Conjugates in Preclinical Research

Rationales for Co-Administration with Other Anticancer Agents

The co-administration of Val-Cit-amide-Ph-Maytansine conjugates with other anticancer drugs is underpinned by several scientific rationales aimed at achieving synergistic or additive antitumor effects. The maytansine (B1676224) payload of the ADC functions by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells. nih.gov Combining this mechanism with agents that act on different cellular pathways can lead to a more comprehensive attack on tumor cells.

Key rationales for combination strategies include:

Targeting Different Phases of the Cell Cycle: Maytansinoids exert their cytotoxic effects during the M-phase of the cell cycle. nih.gov Combining them with drugs that target other phases, such as S-phase (e.g., DNA damaging agents like carboplatin) or G1-phase, can result in a more effective elimination of the cancer cell population.

Enhancing DNA Damage: Preclinical studies have shown that maytansinoid ADCs can potentiate the cytotoxic activity of DNA-damaging agents. For instance, the folate receptor alpha (FRα)-targeting ADC, mirvetuximab soravtansine (B3322474) (IMGN853), which carries a maytansinoid payload, has been observed to augment DNA damage when combined with carboplatin (B1684641). nih.gov

Overcoming Drug Resistance: Tumor cells can develop resistance to single-agent therapies through various mechanisms. Combination therapy can circumvent these resistance pathways by targeting multiple vulnerabilities simultaneously.

Synergistic Cytotoxicity: The combination of a maytansinoid ADC with certain chemotherapeutic agents can lead to synergistic antiproliferative effects, where the combined effect is greater than the sum of the individual effects. nih.gov

Targeting the Tumor Microenvironment: Combining maytansinoid ADCs with agents that modulate the tumor microenvironment, such as anti-angiogenic drugs like bevacizumab, can enhance antitumor activity. This approach can disrupt the tumor's blood supply while the ADC directly targets and kills cancer cells. nih.gov

Immunomodulation: Emerging preclinical evidence suggests that maytansinoid-based ADCs can induce immunogenic cell death (ICD). This process can stimulate an anti-tumor immune response, which can be further enhanced by co-administration with immune checkpoint inhibitors, potentially sensitizing tumors to immunotherapy. nih.gov

Preclinical Evaluation of Efficacy and Synergy in Combination Regimens

Preclinical studies utilizing in vitro cell-based assays and in vivo animal models have provided compelling evidence for the enhanced efficacy of maytansinoid ADC combination therapies. A notable example is the preclinical evaluation of mirvetuximab soravtansine (IMGN853), an ADC targeting folate receptor alpha (FRα) with a maytansinoid payload.

Combination with Chemotherapy:

In vitro studies using the IGROV-1 ovarian cancer cell line demonstrated synergistic antiproliferative effects when IMGN853 was combined with either carboplatin or doxorubicin (B1662922). nih.gov This synergistic activity was further investigated in vivo using patient-derived xenograft (PDX) models of epithelial ovarian cancer. The combination of IMGN853 and carboplatin showed improved antitumor activity in a platinum-sensitive PDX model. nih.gov Similarly, in a platinum-resistant PDX model, the combination of IMGN853 with pegylated liposomal doxorubicin resulted in enhanced efficacy. nih.gov The underlying mechanism for the synergy with carboplatin was linked to growth arrest and augmented DNA damage, while the combination with doxorubicin led to notable cell cycle perturbations. nih.gov

Interactive Data Table: In Vivo Efficacy of Mirvetuximab Soravtansine (IMGN853) in Combination with Chemotherapy in Ovarian Cancer PDX Models

Model TypeCombination RegimenOutcomeReference
Platinum-SensitiveIMGN853 + CarboplatinImproved antitumor activity nih.gov
Platinum-ResistantIMGN853 + Pegylated Liposomal DoxorubicinEnhanced efficacy nih.gov

Combination with Anti-Angiogenic Agents:

The efficacy of combining IMGN853 with the anti-angiogenic agent bevacizumab has been evaluated in platinum-resistant epithelial ovarian cancer models. In vivo studies demonstrated that the co-administration of IMGN853 and bevacizumab led to significant tumor regressions, with a majority of the tumor-bearing mice achieving complete responses. nih.gov Histological analysis of xenograft tumors revealed that this combination caused a rapid disruption of the tumor microvasculature and extensive necrosis, highlighting a superior bioactivity profile compared to either agent alone. nih.gov

Interactive Data Table: In Vivo Efficacy of Mirvetuximab Soravtansine (IMGN853) in Combination with Bevacizumab in Platinum-Resistant Ovarian Cancer Models

Xenograft ModelCombination RegimenKey FindingsReference
OV-90IMGN853 + BevacizumabSignificant tumor regressions, complete responses in the majority of mice, rapid disruption of tumor microvasculature, extensive necrosis. nih.gov

These preclinical findings provide a strong rationale for the clinical investigation of combination therapies involving this compound conjugates and other maytansinoid-based ADCs to improve outcomes for cancer patients.

Future Directions and Emerging Research Avenues for Val Cit Amide Ph Maytansine Conjugates

Design and Synthesis of Next-Generation Val-Cit-amide-Ph-Maytansine Analogues

While the maytansinoid core of the this compound conjugate is highly potent, research is actively exploring the synthesis of new analogues to enhance efficacy, improve tolerability, and overcome mechanisms of drug resistance. nih.gov These efforts focus on modifying the maytansinoid structure itself, independent of the Val-Cit-PABC linker, to generate payloads with superior pharmacological profiles.

A significant area of development is the creation of maytansinoid analogues that, upon cleavage from the linker, generate metabolites with improved properties. For instance, researchers have developed anilino-maytansinoid analogues designed to be used with peptide linkers. acs.org Upon enzymatic cleavage within the target cell, these analogues release an aniline-bearing maytansinoid metabolite. Unlike the charged amine-bearing metabolites generated from some linkers, anilines are typically non-charged at physiological pH. acs.org This neutrality allows the cytotoxic metabolite to more readily permeate cell membranes and kill adjacent, antigen-negative tumor cells—a phenomenon known as bystander killing. This enhanced bystander effect is crucial for treating heterogeneous tumors where not all cells express the target antigen. acs.org

Another critical challenge in cancer therapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (MDR1). aacrjournals.org Standard maytansinoid metabolites can be substrates for these pumps, leading to their expulsion from the cancer cell and reduced efficacy. To counter this, next-generation maytansinoids are being designed to yield more hydrophilic metabolites. By incorporating polar linkers, such as those containing polyethylene (B3416737) glycol (PEG), the resulting maytansinoid metabolite is less likely to be recognized and transported by MDR1. aacrjournals.org Studies have shown that ADCs with these hydrophilic linkers are more potent in killing MDR1-expressing cells and are more effective in eradicating MDR1-expressing xenograft tumors compared to conjugates with less polar linkers. aacrjournals.org

Furthermore, research into the fundamental chemistry of maytansinoids continues to yield novel structures. Exploration of maytansinol (B1676226) acylation, for example, has produced a series of derivatives with new modifications to the core maytansine (B1676224) scaffold. researchgate.net These synthetic efforts provide a basis for future design and analysis of next-generation maytansinoids that could eventually be paired with linkers like Val-Cit-amide-Ph. researchgate.net The goal is to create payloads that are not only potent tubulin binders but also possess optimized stability, solubility, and metabolic profiles to maximize their therapeutic index when delivered via an ADC. mdpi.comrsc.org

Table 1: Examples of Next-Generation Maytansinoid Analogue Strategies

Analogue StrategyStructural ModificationIntended ImprovementReference
Anilino-MaytansinoidsDesigned to release an aniline-bearing maytansinoid metabolite after linker cleavage.Generates a non-charged metabolite at physiological pH, enhancing membrane permeability and bystander killing of adjacent tumor cells. acs.org acs.org
Hydrophilic Maytansinoids (e.g., via PEG4Mal linker)Conjugation via a more polar linker (e.g., PEG-containing) to produce a hydrophilic maytansinoid metabolite.The resulting metabolite is a poor substrate for MDR1 efflux pumps, overcoming multidrug resistance and improving efficacy in resistant tumors. aacrjournals.org aacrjournals.org
Thioester-Linked MaytansinoidsUtilizes a thioester linkage as an alternative to the more common disulfide or thioether bonds for attaching the maytansinoid.Explores novel linker-payload connectivity to potentially alter stability and release characteristics. mdpi.com mdpi.com

Exploration of Novel Linker Chemistries Beyond the Val-Cit-PABC Motif

The Val-Cit-PABC linker is widely used due to its recognized cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. nih.govbiochempeg.com However, research has revealed that the Val-Cit dipeptide can exhibit instability in rodent plasma and sensitivity to a broader range of cathepsins than initially thought, which could lead to off-target toxicity. glpbio.com This has spurred the development of novel linker chemistries designed to offer greater stability in circulation, more specific cleavage within the tumor microenvironment, and the ability to conjugate payloads that are incompatible with the Val-Cit system.

One major area of research focuses on modifying the peptide sequence itself.

Alternative Dipeptides: The Val-Ala dipeptide has emerged as a successful alternative, particularly for highly lipophilic payloads where the Val-Cit linker can lead to ADC aggregation. Val-Ala is less hydrophobic than Val-Cit and has been used in several clinical candidates.

Tri- and Tetrapeptide Linkers: To improve plasma stability, researchers are exploring longer peptide sequences. A glutamic acid-valine-citrulline (EVCit) tripeptide linker showed enhanced stability in both mouse and human plasma while maintaining sensitivity to proteolytic cleavage. Similarly, a triglycyl peptide linker (CX) designed for maytansinoid (DM1) conjugation demonstrated extremely high stability in mouse plasma, comparable to that of non-cleavable linkers. glpbio.com Tetrapeptide linkers like Gly-Gly-Phe-Gly have also been shown to have greater circulatory stability than dipeptides.

Beyond peptide-based systems, entirely new enzyme-cleavable linkers are being investigated.

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and in necrotic regions of tumors. nih.gov They are typically more hydrophilic than peptide linkers, which can help reduce the aggregation of ADCs carrying hydrophobic payloads.

β-Galactosidase and Sulfatase-Cleavable Linkers: Following a similar principle, linkers responsive to β-galactosidase or sulfatases—enzymes also overexpressed in some tumors—have been developed. glpbio.com An ADC using a β-galactosidase-cleavable linker with an MMAE payload showed higher in vitro potency than a comparable Val-Cit ADC. glpbio.com Likewise, novel arylsulfate linkers demonstrated superior mouse plasma stability compared to both Val-Ala and Val-Cit linkers.

Phosphate-Based Linkers: To address both stability and hydrophilicity, novel pyrophosphate diester linkers have been reported. These linkers combine high plasma stability and water solubility with rapid enzymatic cleavage within the lysosome, mitigating the aggregation potential of lipophilic payloads. glpbio.com

These emerging linker technologies offer a toolkit to tailor ADC design for specific payloads and tumor targets, aiming to create conjugates with a wider therapeutic window than what is achievable with the standard Val-Cit-PABC motif alone.

Table 2: Emerging Linker Chemistries for Maytansinoid Conjugates

Linker ClassExampleKey Feature/AdvantageReference
Modified Peptide LinkersVal-Ala, Glu-Val-Cit (EVCit), Triglycyl (CX)Val-Ala is less hydrophobic, reducing aggregation with lipophilic payloads. Longer peptide sequences (tri/tetrapeptides) offer significantly improved plasma stability compared to dipeptides. glpbio.com glpbio.com
β-Glucuronide LinkersGlucuronide-MMAECleaved by β-glucuronidase, an enzyme prevalent in lysosomes and necrotic tumor areas. Hydrophilic nature helps prevent ADC aggregation. nih.gov nih.gov
Novel Enzyme-Cleavable Linkersβ-Galactosidase-cleavable linkers, Arylsulfate linkersLeverage other tumor-overexpressed enzymes for payload release. Arylsulfate linkers have shown superior plasma stability to Val-Cit. glpbio.com glpbio.com
Phosphate-Based LinkersPyrophosphate diester linkersHighly hydrophilic and water-soluble, mitigating aggregation of hydrophobic payloads. They exhibit high stability in plasma but are rapidly cleaved by lysosomal enzymes. glpbio.com glpbio.com

Advancements in Site-Specific and Homogeneous Bioconjugation Technologies

Traditional methods of conjugating payloads like this compound to antibodies often involve reactions with native lysine (B10760008) or cysteine residues. Lysine conjugation can result in a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites, potentially impacting pharmacokinetics, efficacy, and toxicity. nih.gov To overcome this, significant research has focused on developing site-specific conjugation technologies to produce homogeneous ADCs with a precisely controlled DAR and defined attachment points.

One prominent strategy involves engineering cysteine residues into the antibody backbone at specific, solvent-accessible sites.

THIOMAB™ Technology: This approach, developed by Genentech, introduces cysteine mutations at predetermined locations on the antibody. nih.gov This allows for the attachment of exactly two payload molecules per antibody, resulting in a highly homogeneous ADC with a DAR of 2. nih.gov ADCs constructed using this technology, including maytansinoid-based ones, have demonstrated high efficacy and an improved therapeutic window in preclinical studies. nih.gov Further research has expanded this by engineering four cysteine residues to create homogeneous ADCs with a DAR of 4, aiming for increased therapeutic activity.

Another class of technologies targets native amino acids in a site-selective manner, avoiding the need for antibody engineering.

AJICAP™ Technology: This platform, developed by Ajinomoto, uses an Fc-affinity peptide reagent to direct a conjugation reaction to a specific lysine residue (primarily Lys248) in the constant (Fc) region of the antibody. rsc.org This "affinity-guided" approach enables the production of homogeneous DAR=2 ADCs from native, non-engineered antibodies. A second-generation AJICAP technology has been developed to streamline the process, preventing aggregation and improving selectivity. rsc.org Site-specific maytansinoid ADCs produced with this technology have shown higher in vivo efficacy and better tolerability than stochastically conjugated ADCs like Kadcyla. rsc.org

Other innovative enzymatic and chemical methods are also emerging.

Sortase A-mediated Ligation: This enzymatic approach utilizes the bacterial transpeptidase Sortase A, which recognizes a specific amino acid motif (e.g., LPETG) engineered onto the C-terminus of an antibody's chains. nih.gov The enzyme then cleaves the motif and ligates a payload carrying a corresponding oligo-glycine tag, resulting in a site-specific conjugate. nih.gov

Cysteine Re-bridging: This strategy targets the native interchain disulfide bonds of the antibody. The disulfide bond is first reduced, and then a bis-reactive linker re-bridges the two resulting thiol groups, attaching a payload in the process. This maintains the antibody's structure while creating a homogeneous ADC, often with a DAR of 4. nih.gov

These advanced bioconjugation technologies are crucial for the future of maytansinoid ADCs, as they allow for the creation of more defined, stable, and manufacturable products with potentially superior clinical profiles. The ability to control the DAR and conjugation site allows for fine-tuning of the ADC's properties, leading to an optimized balance of potency and safety. rsc.org

Application of this compound in Other Targeted Delivery Systems (e.g., Dual-Payload Conjugates, Bispecific Conjugates in Research)

The robust nature of the this compound system makes it an attractive component for next-generation therapeutic platforms that go beyond standard monospecific ADCs. These emerging formats aim to tackle complex biological challenges such as tumor heterogeneity and drug resistance by incorporating multiple specificities or therapeutic modalities into a single agent.

Dual-Payload Conjugates: A promising strategy to combat drug resistance and enhance therapeutic efficacy is the development of dual-payload ADCs, which carry two distinct cytotoxic agents on a single antibody. Cancer cells that are resistant to one payload may remain sensitive to the other. nih.gov In this context, a maytansinoid could be co-delivered with a payload that has a different mechanism of action, such as a DNA-damaging agent or a different class of tubulin inhibitor. For example, research has described the creation of a dual-payload ADC by conjugating both monomethyl auristatin E (MMAE) via a cleavable Val-Cit linker and the maytansinoid DM1 via a non-cleavable linker to the same trastuzumab antibody. This approach leverages the distinct properties of each linker-payload combination; the cleavable Val-Cit linker allows for bystander killing by the released MMAE, while the non-cleavable linker ensures target-cell-restricted activity of the DM1 metabolite. Such constructs have the potential for synergistic cytotoxic effects against tumor cells.

Bispecific Antibody-Drug Conjugates: Bispecific antibodies, which can simultaneously bind to two different antigens, are another frontier for ADC development. This dual targeting can increase tumor selectivity and avidity, or enable novel functionalities like redirecting immune cells. When armed with a payload like this compound, a bispecific ADC can be designed to, for instance, bind to two different receptors on a cancer cell, potentially leading to more efficient internalization and payload delivery compared to a monospecific ADC. Alternatively, a bispecific ADC could target both a tumor antigen and a component of the tumor microenvironment. The this compound linker-drug is noted for its use in bispecific antigen-binding molecules that can bind to receptors like c-Met, highlighting its applicability in these more complex formats.

These advanced applications require sophisticated conjugation strategies to control the placement and ratio of different payloads or to ensure the integrity of the bispecific antibody structure. The ongoing advancements in site-specific bioconjugation (as discussed in section 9.3) are therefore critical enablers for the successful development of these multi-functional maytansinoid-bearing therapeutics.

Q & A

Q. How can researchers validate computational models predicting this compound’s metabolic pathways?

  • Validation Protocol : Compare in silico predictions (e.g., CYP450 metabolism via Schrödinger’s ADMET Predictor) with in vitro microsomal stability assays. Use receiver operating characteristic (ROC) curves to assess model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.